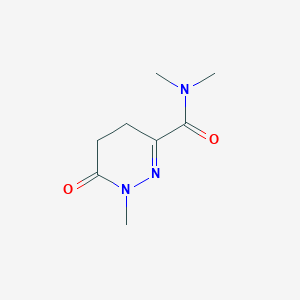
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as TDP, is a small molecule that has been extensively studied for its potential therapeutic applications. TDP has been found to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties.
作用機序
The exact mechanism of action of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is not fully understood. However, it is thought to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activation of inflammatory cells. This compound has also been found to inhibit the production of reactive oxygen species, which may contribute to its antioxidant properties. In addition, this compound has been shown to increase the expression of neurotrophic factors, which may contribute to its neuroprotective properties.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and neuroprotective properties, this compound has also been found to have anti-tumor properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-fibrotic properties, which may make it a potential therapeutic agent for the treatment of fibrotic diseases.
実験室実験の利点と制限
One advantage of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is that it is a small molecule, which makes it relatively easy to synthesize and study. This compound has also been found to be stable under various conditions, which makes it a good candidate for use in lab experiments. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively studied in humans, which makes it difficult to determine its potential therapeutic applications in humans.
将来の方向性
There are many potential future directions for research on N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One area of research could be to further elucidate its mechanism of action. Another area of research could be to study its potential therapeutic applications in humans, particularly for the treatment of neurodegenerative diseases, fibrotic diseases, and cancer. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for this compound. Overall, this compound is a promising molecule with many potential therapeutic applications, and further research is needed to fully understand its potential.
合成法
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form pyridine-2,6-dichloride. The pyridine-2,6-dichloride is then reacted with 1,2-diaminopropane to form pyridazine-3,6-diamine. The pyridazine-3,6-diamine is then reacted with acetic anhydride to form this compound.
科学的研究の応用
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce inflammation in various animal models of inflammation, including acute lung injury, colitis, and arthritis. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress and damage. In addition, this compound has been shown to have neuroprotective properties, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10(2)8(13)6-4-5-7(12)11(3)9-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDZTMSMOVRDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
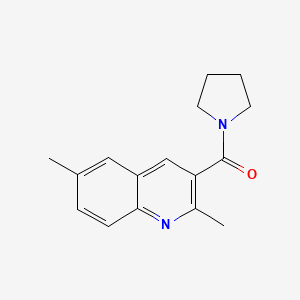

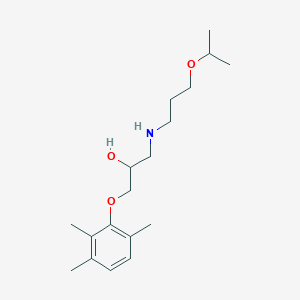
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
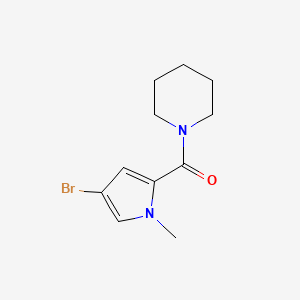
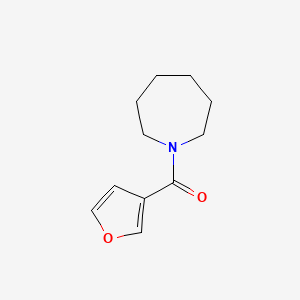
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)



